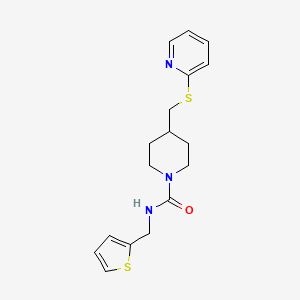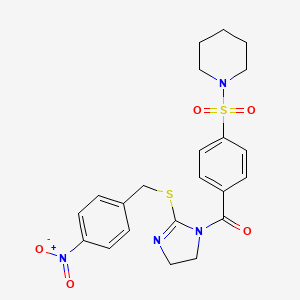![molecular formula C21H23N5O B2447121 16-[4-(2-Hydroxyethyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile CAS No. 384352-31-2](/img/structure/B2447121.png)
16-[4-(2-Hydroxyethyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-[4-(2-Hydroxyethyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile is a useful research compound. Its molecular formula is C21H23N5O and its molecular weight is 361.449. The purity is usually 95%.
The exact mass of the compound 16-[4-(2-Hydroxyethyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 16-[4-(2-Hydroxyethyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 16-[4-(2-Hydroxyethyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activities
GNF-Pf-5126 is a derivative of tryptanthrin with diverse biological activities . It has been found to have a wide range of effects on different biological systems, making it a valuable tool for scientific research .
Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)
GNF-Pf-5126 has been found to inhibit human recombinant indoleamine 2,3-dioxygenase 1 (IDO1) and its enzyme activity in HEK293 cells . This makes it a potential tool for studying the role of IDO1 in various biological processes .
Anticancer Properties
GNF-Pf-5126 has shown potential as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including U251 glioblastoma, H522 lung, M14 melanoma, DU145 prostate, and A498 renal cancer cells .
Antimicrobial Properties
GNF-Pf-5126 has demonstrated antimicrobial properties. It has been found to be active against M. tuberculosis, methicillin-resistant S. aureus (MRSA), and M. furfur .
Antiparasitic Properties
In addition to its antimicrobial properties, GNF-Pf-5126 has also shown antiparasitic activity. It has been found to be active against T. brucei .
Role in Multidrug Resistance
GNF-Pf-5126 has been implicated in multidrug resistance in Plasmodium falciparum . It has been found to decrease sensitivity to MMV085203 and GNF-Pf-3600, as well as other compounds that have a mitochondrial mechanism of action .
Mitochondrial Transport
Research suggests that GNF-Pf-5126 may play a role in mitochondrial transport . This could have implications for understanding the role of mitochondria in various biological processes .
Potential Impact on Clinical Treatment
Given that pfmfr3, the gene encoding the protein that GNF-Pf-5126 interacts with, is naturally polymorphic, naturally occurring mutations may lead to differential sensitivity to clinically relevant compounds such as atovaquone . This could have significant implications for the treatment of diseases such as malaria .
Mecanismo De Acción
Target of Action
GNF-Pf-5126, also known as “16-[4-(2-Hydroxyethyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.0{2,7}.0{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile”, is a compound that has been identified as a potential antimalarial drug . The primary targets of this compound are yet to be definitively identified. It is known that the compound has been designed to target and disrupt the biochemical pathways of the malaria parasite .
Mode of Action
It is believed that the compound interacts with its targets in the malaria parasite, leading to disruption of essential biological processes . This interaction results in the inhibition of the parasite’s growth and proliferation, thereby exerting its antimalarial effects .
Pharmacokinetics
It is known that the compound has been tested in animal models, where it showed some efficacy against the malaria parasite . The compound’s bioavailability and its impact on the overall pharmacokinetics are areas of ongoing research.
Result of Action
The molecular and cellular effects of GNF-Pf-5126’s action primarily involve the inhibition of the growth and proliferation of the malaria parasite . By disrupting essential biological processes within the parasite, the compound effectively hampers the parasite’s ability to survive and replicate within the host organism .
Propiedades
IUPAC Name |
16-[4-(2-hydroxyethyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c22-14-17-15-4-3-5-16(15)21(25-10-8-24(9-11-25)12-13-27)26-19-7-2-1-6-18(19)23-20(17)26/h1-2,6-7,27H,3-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDWPVKIZUBQFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=NC4=CC=CC=C4N3C(=C2C1)N5CCN(CC5)CCO)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-(4-(2-hydroxyethyl)piperazin-1-yl)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

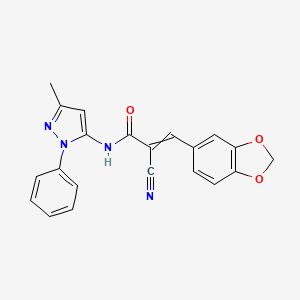
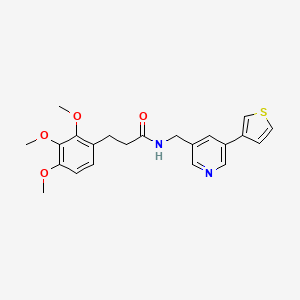
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2447040.png)

![2-[(4-Fluorophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2447047.png)
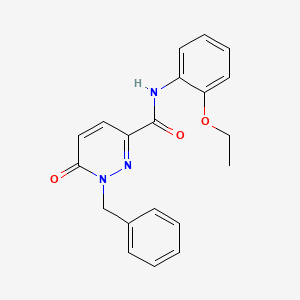
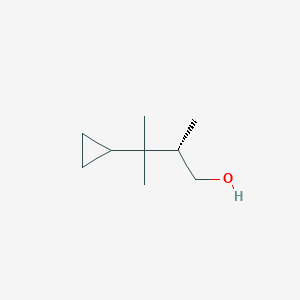
![N-(2,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2447051.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2447052.png)
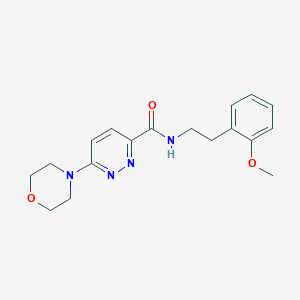
![7-benzyl-8-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2447054.png)
![2-{[2-(2,6-Dimethylmorpholino)-1,3-thiazol-5-yl]methylene}malononitrile](/img/structure/B2447055.png)
